N-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-32-18-9-5-7-16(13-18)27-22(30)15-35-26-28-23-20-11-3-4-12-21(20)34-24(23)25(31)29(26)17-8-6-10-19(14-17)33-2/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWWULRTTQUQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyphenyl groups: This step involves the use of methoxy-substituted phenyl reagents under suitable conditions.
Attachment of the sulfanylacetamide moiety: This step typically involves a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can be compared with other similar compounds, such as:
Benzofuro[3,2-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups may have similar chemical properties and reactivity.
The uniqueness of N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1
Biological Activity
N-(3-Methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C25H24N4O4S
- Molecular Weight : 484.55 g/mol
The complex structure includes a benzofuro-pyrimidine core, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may have significant antifungal properties against species like Fusarium oxysporum.
- Anticancer Potential : The compound has been evaluated for its inhibitory effects on cancer cell lines, particularly in renal carcinoma models.
Antifungal Activity
A study highlighted the antifungal efficacy of similar compounds against Fusarium oxysporum, with some derivatives showing minimum inhibitory concentration (MIC) values comparable to established antifungal agents like miconazole. The presence of methoxy groups in the phenyl rings appears to enhance activity.
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 12.5 | High |
| Compound B | 25 | Moderate |
| N-(3-Methoxyphenyl)... | 30 | Moderate |
Anticancer Research
In vitro studies have demonstrated that the compound can inhibit growth in various cancer cell lines. It appears to act through multiple pathways, potentially involving the inhibition of specific kinases involved in cell proliferation.
Case Study: Renal Carcinoma
A detailed investigation into the effects of N-(3-Methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide on renal carcinoma cells revealed:
- Cell Viability Reduction : The compound reduced cell viability by over 50% at concentrations above 20 µM.
- Mechanism of Action : It was suggested that the compound induces apoptosis through caspase activation and disruption of mitochondrial membrane potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the core structure significantly influence biological activity. The presence of specific functional groups, such as methoxy and sulfanyl groups, is correlated with enhanced efficacy against fungal and cancer cells.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Methoxy Group | Increases antifungal potency |
| Sulfanyl Group Presence | Enhances anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
